molecular formula C14H21N B13232917 3-Methyl-2-(2-methylcyclohexyl)aniline

3-Methyl-2-(2-methylcyclohexyl)aniline

Cat. No.: B13232917
M. Wt: 203.32 g/mol
InChI Key: VIUGHPXNEUIZTH-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylcyclohexyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 3-methylaniline with 2-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . Another method involves the reduction of nitroarenes followed by alkylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroso compounds, and various alkylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-2-(2-methylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(2-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 2-methylcyclohexyl group on the aniline ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-methyl-2-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h5,7,9-10,12H,3-4,6,8,15H2,1-2H3

InChI Key

VIUGHPXNEUIZTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=CC=C2N)C

Origin of Product

United States

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